
N-Benzyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a benzyl group attached to a nitrogen atom, which is also bonded to a 1-methyl-1H-pyrrol-3-yl group and an acetamide moiety. The presence of the pyrrole ring, a five-membered aromatic heterocycle, imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
N-Benzylation: The pyrrole ring is then subjected to N-benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Acetamide Formation: The final step involves the reaction of the N-benzylated pyrrole with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the acetamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, where electrophiles such as halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of this compound oxide.
Reduction: Formation of N-Benzyl-N-(1-methyl-1H-pyrrol-3-yl)ethylamine.
Substitution: Formation of halogenated or nitro-substituted derivatives of the compound.
Scientific Research Applications
N-Benzyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Benzyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
N-Benzylacetamide: Lacks the pyrrole ring, resulting in different chemical properties and biological activities.
N-(1-Methyl-1H-pyrrol-3-yl)acetamide:
N-Benzyl-N-(1H-pyrrol-3-yl)acetamide: Similar structure but without the methyl group on the pyrrole ring.
Uniqueness
N-Benzyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide is unique due to the presence of both the benzyl and 1-methyl-1H-pyrrol-3-yl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Biological Activity
N-Benzyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structure, synthesis, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₃H₁₆N₂O. Its structure features a benzyl group attached to a pyrrole moiety via an acetamide functional group, which contributes to its unique chemical reactivity and biological properties. The compound's ability to interact with various biological targets makes it a valuable candidate for drug development.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, allowing for modifications that enhance its biological activity. Common synthetic routes include:
- Amidation Reactions : Reaction of benzyl amine with 1-methylpyrrole-3-carboxylic acid derivatives.
- Coupling Reactions : Utilizing coupling agents to facilitate the formation of the acetamide bond.
These methods enable researchers to tailor the compound's properties for specific applications.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including A549 lung cancer cells. The mechanism involves the modulation of key signaling pathways associated with cell growth and apoptosis.
Compound | Cell Line | IC₅₀ (µM) | Effect |
---|---|---|---|
This compound | A549 | 15 | Inhibition of proliferation |
Control (Doxorubicin) | A549 | 0.5 | Standard chemotherapy agent |
Antimicrobial Activity
The compound also demonstrates significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values suggest effectiveness comparable to established antibiotics.
Pathogen | MIC (µg/mL) | Comparison |
---|---|---|
Staphylococcus aureus | 8 | Vancomycin (0.5–1) |
Escherichia coli | 16 | Ciprofloxacin (2) |
The biological effects of this compound are attributed to its ability to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzymes involved in critical cellular processes, such as proliferation and survival pathways in cancer cells.
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
- In Vivo Evaluation : In animal models, the compound showed reduced tumor growth rates compared to controls when administered in conjunction with standard chemotherapy treatments.
- Combination Therapies : Research indicates that combining this compound with other anticancer agents may enhance overall efficacy while reducing side effects.
Properties
CAS No. |
62187-95-5 |
---|---|
Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
N-benzyl-N-(1-methylpyrrol-3-yl)acetamide |
InChI |
InChI=1S/C14H16N2O/c1-12(17)16(14-8-9-15(2)11-14)10-13-6-4-3-5-7-13/h3-9,11H,10H2,1-2H3 |
InChI Key |
PWYWXUNJWDKRFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1)C2=CN(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.